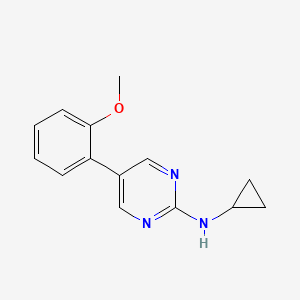

N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . These are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, composed of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine” would be based on the pyrimidine core structure, with a cyclopropyl group attached to one nitrogen atom, and a 2-methoxyphenyl group attached to the 5-position of the pyrimidine ring .

Chemical Reactions Analysis

The chemical reactions of “N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine” would depend on the specific conditions and reagents used. Cyclopropylamine, a component of the compound, is known to undergo various reactions, including one-electron oxidation at nitrogen and scission of the cyclopropane ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine” would depend on its specific structure. For example, similar compounds have been described as solids, and their properties such as melting point and solubility would depend on the specific substituents present .

Mechanism of Action

Target of Action

The primary target of N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine is the Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein serine/threonine kinase that belongs to the CMGC family . It plays a crucial role in the regulation of cell cycle and transcription .

Mode of Action

N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine interacts with CDK6 by inhibiting its activity . This inhibition disrupts the normal cell cycle progression and transcription process, leading to changes in cellular function .

Biochemical Pathways

The inhibition of CDK6 affects the cell cycle regulation and transcription pathways . This disruption can lead to the arrest of cell cycle progression, thereby inhibiting the proliferation of cells . The exact downstream effects of this disruption are complex and can vary depending on the specific cellular context.

Result of Action

The inhibition of CDK6 by N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine results in the disruption of cell cycle progression and transcription . This disruption can lead to the arrest of cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic .

Safety and Hazards

Future Directions

The future research directions for “N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine” could involve further studies on its synthesis, properties, and potential biological activities. Pyrimidine derivatives are of great interest in medicinal chemistry due to their wide range of pharmacological activities .

properties

IUPAC Name |

N-cyclopropyl-5-(2-methoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-18-13-5-3-2-4-12(13)10-8-15-14(16-9-10)17-11-6-7-11/h2-5,8-9,11H,6-7H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKNGMAYUGUNLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=C(N=C2)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456802.png)

![2-cyclopropyl-4,5-dimethyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6456818.png)

![N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B6456820.png)

![(2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456825.png)

![4-(difluoromethyl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456833.png)

![(2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456835.png)

![(2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456839.png)

![2-cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456845.png)

![4-(difluoromethyl)-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456853.png)

![4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456860.png)

![2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456868.png)

![4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6456871.png)

![2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456881.png)

![2,4,5-trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456891.png)